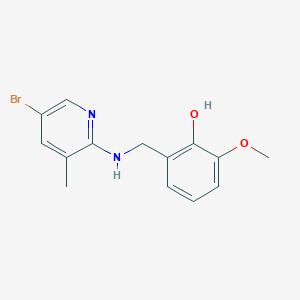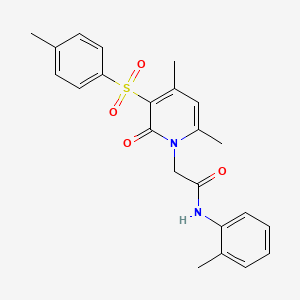
4-ethynyl-2,3-dihydro-1H-indene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Ethynyl-2,3-dihydro-1H-indene is a chemical compound with the CAS Number: 1415560-20-1 . It has a molecular weight of 142.2 . It is in liquid form at room temperature .
Molecular Structure Analysis
The IUPAC name for 4-ethynyl-2,3-dihydro-1H-indene is given as4-ethynyl-2,3-dihydro-1H-indene . The InChI code for this compound is 1S/C11H10/c1-2-9-5-3-6-10-7-4-8-11(9)10/h1,3,5-6H,4,7-8H2 . Physical And Chemical Properties Analysis
4-Ethynyl-2,3-dihydro-1H-indene is a liquid at room temperature . It has a molecular weight of 142.2 . More specific physical and chemical properties are not mentioned in the search results.Wissenschaftliche Forschungsanwendungen
Organic Synthesis and Catalysis
4-ethynyl-2,3-dihydro-1H-indene serves as a versatile building block in organic synthesis. Researchers have exploited its alkyne functionality for constructing complex molecules. For instance, it can participate in Sonogashira coupling reactions, where it reacts with aryl or vinyl halides to form substituted alkynes. Additionally, this compound can be employed in transition-metal-catalyzed reactions, such as palladium-catalyzed cross-couplings, providing access to diverse functionalized indene derivatives .
Materials Science and Polymer Chemistry
The ethynyl group in 4-ethynyl-2,3-dihydro-1H-indene enables its incorporation into conjugated polymers. These polymers exhibit excellent electronic properties, making them suitable for organic electronics, photovoltaics, and light-emitting devices. Researchers have synthesized indene-based polymers by polymerizing monomers containing this core structure. These materials find applications in flexible displays, organic field-effect transistors (OFETs), and optoelectronic devices .
Medicinal Chemistry and Drug Discovery
Indene derivatives, including 4-ethynyl-2,3-dihydro-1H-indene, have attracted attention due to their potential pharmacological activities. Researchers explore their bioactivity against various diseases, such as cancer, inflammation, and neurodegenerative disorders. Modifications of the indene scaffold can lead to novel drug candidates. For instance, indene-based compounds have shown anti-inflammatory effects by inhibiting specific enzymes or pathways .
Photophysics and Luminescent Materials
The π-conjugated system in 4-ethynyl-2,3-dihydro-1H-indene contributes to its luminescent properties. Researchers have investigated its fluorescence and phosphorescence behavior. By functionalizing the indene core, they create luminescent materials for applications in organic light-emitting diodes (OLEDs), sensors, and imaging agents. The emission properties can be tuned by varying substituents or incorporating heavy atoms .
Coordination Chemistry and Metal Complexes
The alkyne functionality in 4-ethynyl-2,3-dihydro-1H-indene allows it to coordinate with transition metals. Researchers have synthesized metal complexes containing this ligand. These complexes exhibit diverse reactivity, such as catalysis, photophysical properties, and magnetic behavior. For example, platinum complexes with indene-based ligands have been explored as catalysts for organic transformations .
Natural Product Synthesis and Total Syntheses
Indene derivatives play a crucial role in the total synthesis of natural products. Researchers use them as key intermediates to construct complex molecular frameworks. By strategically introducing functional groups onto the indene scaffold, they achieve efficient syntheses of natural products with intricate architectures. Notably, 4-ethynyl-2,3-dihydro-1H-indene has been employed in the synthesis of bioactive alkaloids and other natural compounds .
Safety and Hazards
Wirkmechanismus
Target of Action
4-Ethynyl-2,3-dihydro-1H-indene is a derivative of indole . Indole derivatives are known to bind with high affinity to multiple receptors and play a significant role in cell biology . They are used as biologically active compounds for the treatment of various disorders in the human body . .
Mode of Action
Indole derivatives are known to interact with their targets, leading to various changes at the cellular level .
Biochemical Pathways
Indole derivatives are known to regulate various cellular signaling pathways . They are involved in cell proliferation, adhesion, migration, and matrix remodeling . Dysregulation of these receptors may lead to metastatic cancer progressions . .
Result of Action
Indole derivatives are known to have various biologically vital properties .
Eigenschaften
IUPAC Name |
4-ethynyl-2,3-dihydro-1H-indene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10/c1-2-9-5-3-6-10-7-4-8-11(9)10/h1,3,5-6H,4,7-8H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JIYHFAHIJYNILC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC=CC2=C1CCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-ethynyl-2,3-dihydro-1H-indene | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4,6-Dimethyl-1,3-benzothiazol-2-YL)-4-{4-[(4,6-dimethyl-1,3-benzothiazol-2-YL)carbamoyl]phenoxy}benzamide](/img/structure/B2814013.png)
![1-[4-(1,2,5-Thiadiazol-3-yl)piperazin-1-yl]-3-[4-(trifluoromethyl)phenyl]propan-1-one](/img/structure/B2814015.png)
![{7-[(4-bromo-2-fluorobenzyl)oxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetic acid](/img/structure/B2814017.png)
![N~4~-(3,5-dimethylphenyl)-N~6~-(3-ethoxypropyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2814018.png)
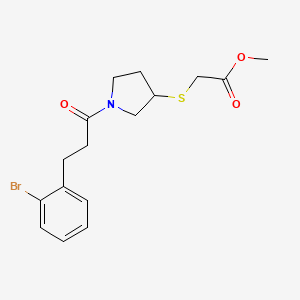


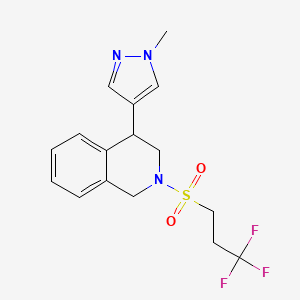
![5-[(4-chlorobenzyl)thio]-2-methylimidazo[1,2-c]quinazolin-3(2H)-one](/img/structure/B2814028.png)
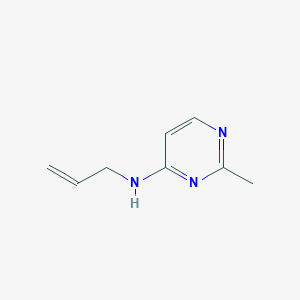
![N1-(2-([2,3'-bithiophen]-5-yl)ethyl)-N2-(4-fluorobenzyl)oxalamide](/img/structure/B2814030.png)

